N-cyclohexyl-3-ethynylaniline CAS 1019518-09-2 properties
N-cyclohexyl-3-ethynylaniline CAS 1019518-09-2 properties
An In-depth Technical Guide to N-cyclohexyl-3-ethynylaniline (CAS 1019518-09-2)
Introduction: Unveiling a Potential Building Block
N-cyclohexyl-3-ethynylaniline is a unique molecule that incorporates three key functional groups: a secondary aromatic amine, a sterically significant cyclohexyl group, and a reactive terminal alkyne. While specific experimental data for this compound (CAS 1019518-09-2) is not extensively documented in publicly accessible literature, its structure suggests significant potential as a versatile building block in medicinal chemistry and materials science. The aniline core is a prevalent scaffold in numerous pharmaceuticals, the cyclohexyl group can enhance lipophilicity and modulate binding interactions, and the terminal ethynyl group is a gateway to a vast array of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3]
This guide provides a comprehensive technical overview based on the well-characterized properties of its precursors and established principles of organic synthesis. We will explore the characteristics of the key starting material, 3-ethynylaniline, propose a robust synthetic route to N-cyclohexyl-3-ethynylaniline, predict its physicochemical and spectroscopic properties, and discuss its potential applications in research and development.
Part 1: Precursor Analysis: 3-Ethynylaniline
The primary aromatic amine, 3-ethynylaniline (CAS 54060-30-9), is the foundational component for the synthesis of the title compound. A thorough understanding of its properties is essential.
Physicochemical Properties of 3-Ethynylaniline
The known properties of 3-ethynylaniline are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇N | [4] |
| Molecular Weight | 117.15 g/mol | [4] |
| Appearance | Clear yellowish to brown liquid | [4] |
| Melting Point | 27 °C | [4] |
| Boiling Point | 92-93 °C @ 2 mmHg | [4] |
| Density | 1.04 g/cm³ | [4] |
| Solubility | Insoluble in water; slightly soluble in acetonitrile, chloroform, DMSO | [4] |
| Refractive Index | 1.614 - 1.616 | [4] |
Utility in Synthesis
3-Ethynylaniline is a valuable intermediate, most notably in the multi-step synthesis of Erlotinib, an anti-cancer drug used to treat non-small cell lung cancer and other cancers.[5] This established use underscores the pharmaceutical relevance of the 3-ethynylaniline scaffold.
Part 2: Proposed Synthesis of N-cyclohexyl-3-ethynylaniline
The most direct and efficient method for synthesizing N-cyclohexyl-3-ethynylaniline is through the reductive amination of 3-ethynylaniline with cyclohexanone. This widely used reaction forms a secondary amine by first creating an imine intermediate, which is then reduced in situ to the desired product.[6]
Synthetic Pathway Diagram
Caption: Proposed synthesis via reductive amination.
Experimental Protocol: Reductive Amination
This protocol is a representative procedure based on established methods for the reductive amination of anilines with ketones.[7]
1. Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add 3-ethynylaniline (1.0 eq).
-
Dissolve the aniline in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH).
-
Add cyclohexanone (1.1 - 1.2 eq).
2. Imine Formation:
-
If using a milder reducing agent like sodium triacetoxyborohydride, the reaction can proceed directly.
-
If using a stronger reductant like sodium borohydride, it is often beneficial to stir the mixture for a period (e.g., 30-60 minutes) to allow for the formation of the imine intermediate. The addition of a catalytic amount of acetic acid can facilitate this step.
3. Reduction:
-
Method A (Sodium Triacetoxyborohydride): Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred solution at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Method B (Catalytic Hydrogenation): Transfer the mixture of aniline and ketone in methanol to a hydrogenation vessel. Add a catalytic amount of Palladium on Carbon (10% Pd/C). Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir at room temperature until hydrogen uptake ceases.[8]
4. Work-up and Purification:
-
Upon reaction completion, quench the reaction carefully. For borohydride-based reductions, slowly add a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure N-cyclohexyl-3-ethynylaniline.
Part 3: Projected Properties and Spectroscopic Profile
Physicochemical Properties (Projected)
| Property | Projected Value | Justification |
| Molecular Formula | C₁₄H₁₇N | From proposed structure |
| Molecular Weight | 199.29 g/mol | Calculated from formula |
| Appearance | Likely a viscous oil or low-melting solid | Based on similar N-alkylanilines |
| Boiling Point | > 250 °C (estimated) | Significantly higher than precursors |
| Solubility | Insoluble in water; soluble in common organic solvents | Increased lipophilicity from cyclohexyl group |
Hypothetical Spectroscopic Data
The identity and purity of the synthesized N-cyclohexyl-3-ethynylaniline would be confirmed by spectroscopic analysis. The expected characteristic signals are detailed below.
¹H NMR Spectroscopy:
-
Aromatic Protons (δ 6.5-7.5 ppm): Four protons on the aniline ring would appear as a complex multiplet pattern.
-
NH Proton (δ ~3.5-4.5 ppm): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
Cyclohexyl CH-N Proton (δ ~3.2-3.8 ppm): A multiplet corresponding to the single proton on the carbon attached to the nitrogen.
-
Acetylenic Proton (δ ~3.0 ppm): A sharp singlet for the terminal alkyne proton (≡C-H).
-
Cyclohexyl CH₂ Protons (δ 1.0-2.2 ppm): A series of broad multiplets for the 10 protons of the cyclohexyl ring.[9]
¹³C NMR Spectroscopy:
-
Aromatic Carbons (δ ~110-150 ppm): Six signals corresponding to the benzene ring carbons. The carbon attached to the nitrogen (C-N) would be the most downfield in this region.
-
Alkynyl Carbons (δ ~70-90 ppm): Two distinct signals for the C≡C carbons. The terminal carbon (≡C-H) would be further upfield.
-
Cyclohexyl CH-N Carbon (δ ~50-60 ppm): The signal for the cyclohexyl carbon directly bonded to the nitrogen.
-
Cyclohexyl CH₂ Carbons (δ ~25-35 ppm): Three signals for the remaining methylene carbons of the cyclohexyl ring.[10]
Infrared (IR) Spectroscopy:
-
N-H Stretch: A single, medium-intensity sharp peak around 3350-3450 cm⁻¹ is characteristic of a secondary amine.[11][12]
-
Acetylenic C-H Stretch: A sharp, strong peak around 3300 cm⁻¹.[13][14]
-
C≡C Stretch: A weak but sharp absorption in the range of 2100-2140 cm⁻¹.[13][15]
-
sp³ C-H Stretch: Strong absorptions just below 3000 cm⁻¹ from the cyclohexyl group.[16]
-
sp² C-H Stretch: Medium absorptions just above 3000 cm⁻¹ from the aromatic ring.[4]
Part 4: Potential Applications and Future Research
The trifunctional nature of N-cyclohexyl-3-ethynylaniline makes it a highly attractive scaffold for further chemical exploration.
Drug Discovery and Medicinal Chemistry
The aniline moiety is a well-established pharmacophore found in numerous approved drugs.[17] The introduction of the ethynyl group opens avenues for creating novel derivatives with potential biological activity. For instance, the quinoline core, which can be synthesized from aniline derivatives, is known for a wide range of biological activities including anticancer and antimicrobial effects.[18][19] The terminal alkyne can be used to append various heterocyclic systems or other pharmacophores, allowing for the rapid generation of a library of compounds for biological screening.
Click Chemistry and Bioconjugation
The terminal alkyne is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry".[1] This reaction allows for the efficient and specific covalent linking of the N-cyclohexyl-3-ethynylaniline core to molecules containing an azide group, such as biomolecules (peptides, proteins, nucleic acids), polymers, or surfaces. This opens up applications in bioconjugation, drug delivery systems, and the development of functional materials.[2][20]
Workflow for Application in Drug Discovery
Caption: A potential workflow from core scaffold to preclinical candidate.
Part 5: Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for N-cyclohexyl-3-ethynylaniline is not available, precautions should be based on the known hazards of its constituent functional groups, particularly aromatic amines.
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Toxicity: Aromatic amines as a class can be toxic and may be absorbed through the skin. Some are known or suspected carcinogens.[21] Systemic effects can include methaemoglobinaemia.[22]
-
Spills: In case of a spill, absorb with an inert material and dispose of as hazardous waste. Prevent entry into drains.[23]
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
This guide provides a projected but scientifically grounded overview of N-cyclohexyl-3-ethynylaniline. Experimental validation of the proposed synthesis and properties is a necessary next step for any researcher intending to utilize this promising chemical entity.
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